molecular formula C16H24BrN3O3 B1383222 tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1936429-15-0

tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B1383222
CAS No.: 1936429-15-0
M. Wt: 386.28 g/mol
InChI Key: KLNNZNTUBJKEBX-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolopyridine Scaffolds

Pyrazolopyridines emerged in the mid-20th century as chemists sought to merge the pharmacophoric features of pyrazole and pyridine rings. Early synthetic routes relied on cyclocondensation of 4-aminopyrazole-5-carbaldehydes, but yields were inconsistent due to intermediate instability. The 2010s marked a turning point with methodologies like the Japp–Klingemann reaction, enabling efficient annulation of pyrazole rings to functionalized pyridines. For example, Claisen-Schmidt condensations and subsequent cyclizations with phenylhydrazine became standard for generating pyrazolo[4,3-c]pyridine cores.

Recent advancements include palladium-catalyzed cross-couplings and regioselective bromination, which facilitated the synthesis of derivatives like tert-butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate. These methods improved access to halogenated analogs, critical for further functionalization in drug discovery.

Table 1: Milestones in Pyrazolo[4,3-c]pyridine Synthesis

Year Development Key Reaction Source
2011 Cyclocondensation of 4-aminopyrazoles SNAr with nitroaromatics
2017 Japp–Klingemann reaction for annulation Hydrazone cyclization
2021 Bromination via N-bromosuccinimide (NBS) Selective C3 functionalization
2023 Vectorial functionalization strategies TMPMgCl·LiCl-mediated metalation

Position in Heterocyclic Chemistry

The compound’s structure combines a pyrazolo[4,3-c]pyridine core with a tetrahydro-2H-pyran-4-yl group and a tert-butyl carbamate. This configuration enhances solubility and binding affinity compared to simpler heterocycles like indoles or imidazoles. The bromine atom at C3 serves as a handle for cross-coupling reactions, while the tetrahydro-2H-pyran moiety introduces stereochemical complexity, mimicking natural product architectures.

Pyrazolo[4,3-c]pyridines occupy a niche between fully aromatic systems (e.g., purines) and saturated bicyclic scaffolds. Their partial saturation balances metabolic stability and conformational flexibility, making them ideal for targeting enzymes like COX-2 and CDK2.

Significance in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) leverages small, modular scaffolds to build high-affinity ligands. The title compound’s brominated core and multiple functionalization vectors align with FBDD principles. For instance:

  • N1 and N2 positions : Alkylation or acylation modifies hydrogen-bonding capacity.
  • C3 bromine : Suzuki-Miyaura couplings introduce aryl/heteroaryl groups.
  • C5 and C7 : Directed metalation enables electrophilic substitutions or cross-couplings.

In a 2023 study, analogs of this scaffold demonstrated submicromolar binding to PDE10A and HPK1, highlighting its utility in kinase inhibitor development.

Structural Classification within Bicyclic Systems

The compound belongs to the 6-azaindazole family, characterized by a pyrazole ring fused to a partially saturated pyridine. Key structural features include:

  • Bicyclic framework : Pyrazolo[4,3-c]pyridine with a tetrahydropyran substituent.
  • Functional groups : Bromine (electrophilic site), tert-butyl carbamate (protecting group), and tetrahydro-2H-pyran (chiral center).

Table 2: Comparison of Bicyclic Heterocycles

Scaffold Aromaticity Functionalization Sites Example Application
Pyrazolo[4,3-c]pyridine Partial C3, N1, C5, C7 Kinase inhibitors
Indole Full C2, C3, C5, C7 Serotonin receptor modulators
Imidazo[1,2-a]pyridine Full C2, C3, C6 Antibacterial agents

The partial saturation of the pyridine ring reduces planar rigidity, allowing adaptive binding to protein pockets. This flexibility, combined with synthetic accessibility, positions pyrazolo[4,3-c]pyridines as privileged scaffolds in modern medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-bromo-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O3/c1-16(2,3)23-15(21)19-7-4-13-12(10-19)14(17)18-20(13)11-5-8-22-9-6-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNNZNTUBJKEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate (C16H24BrN3O3) is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a bromine atom and a tetrahydro-2H-pyran moiety, suggests diverse biological activities, particularly in relation to neurological disorders.

Molecular Characteristics

  • Molecular Formula : C16H24BrN3O3
  • Molecular Weight : 386.28 g/mol
  • Structural Features : The compound includes a tert-butyl group and a pyrazolo-pyridine framework, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities primarily through its interaction with adenosine receptors. These receptors are critical in various physiological processes, including neuroprotection and sleep regulation.

Key Findings

  • Neurological Implications : Preliminary studies suggest that this compound may have therapeutic applications in treating neurodegenerative diseases such as Huntington's and Parkinson's disease due to its neuroprotective effects mediated by adenosine receptor modulation .
  • Mechanism of Action : The compound likely acts as an agonist or antagonist at specific adenosine receptor subtypes, influencing neurotransmission pathways that are disrupted in various neurological conditions .
  • Comparative Studies : When compared to structurally similar compounds, such as GNE-781 and other pyrazolo derivatives, this compound shows distinct advantages in terms of potency and selectivity towards targeted receptors .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameMolecular FormulaNotable Activity
tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylateC11H16BrN3O2Neuroprotective effects
GNE-781C15H20BrN3O2Focused on Huntington's disease treatment
tert-butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylateC14H22N2O2Anti-inflammatory properties

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves multi-step organic reactions that enhance its biological properties while ensuring high purity levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs in the pyrazolo-pyridine and pyridine-carboxylate families.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Biological Notes
tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate C₁₇H₂₄BrN₃O₃ 398.30 g/mol Bromine, tetrahydro-2H-pyran-4-yl, Boc High reactivity for cross-coupling; potential scaffold for kinase inhibitors
tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate C₁₁H₁₇N₃O₃ 239.27 g/mol Keto group, Boc Crystallographically characterized; used in studies of hydrogen-bonding networks
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₇H₂₄BrN₃O₄ 414.30 g/mol Bromine, methoxy, pyrrolidine, Boc Explored in ligand-based 3D similarity searches for apoptosis inducers
tert-Butyl 1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate C₁₈H₂₄N₆O₄S 420.49 g/mol Tosyl, hydrazine, Boc Intermediate in synthesizing heterocyclic libraries; tosyl group aids solubility
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate C₁₄H₂₃N₃O₃ 281.36 g/mol Hydroxymethyl, methyl, Boc Lower acute toxicity vs. brominated analogs; used in preclinical safety studies

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the pyrazolo[4,3-c]pyridine scaffold, often starting from suitable pyridine or pyrazole precursors.
  • Introduction of the tert-butyl ester protecting group at the 5-carboxylate position to ensure stability and facilitate purification.
  • Installation of the bromine atom at the 3-position via selective halogenation or halogen-exchange reactions.
  • Attachment of the tetrahydro-2H-pyran-4-yl substituent at the 1-position through nucleophilic substitution or cross-coupling reactions.

Specific Preparation Steps and Conditions

Based on diverse research findings and synthetic protocols, the preparation can be broken down into key steps:

Step 1: Synthesis of tert-Butyl 3-bromo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
  • Starting from a pyrazolo[4,3-c]pyridine intermediate, bromination at the 3-position is achieved using brominating agents under controlled conditions.
  • The tert-butyl ester is introduced or retained to protect the carboxyl group.
  • Purification is typically done via flash column chromatography using gradients of methanol/dichloromethane (MeOH/DCM).
Step 2: Attachment of the Tetrahydro-2H-pyran-4-yl Group
  • The 1-position substitution with the tetrahydropyran ring is commonly achieved by nucleophilic substitution or palladium-catalyzed cross-coupling.
  • For example, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed using a boronate ester derivative of the tetrahydropyran moiety and the 3-bromo pyrazolopyridine intermediate.
  • Typical conditions include the use of Pd catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, bases like potassium acetate or sodium carbonate, solvents such as 1,4-dioxane or toluene/ethanol mixtures, and inert atmosphere at temperatures around 80°C for several hours.
Step 3: Purification and Characterization
  • The crude product is purified by silica gel chromatography or preparative high-performance liquid chromatography (HPLC).
  • Characterization includes LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm molecular weight and purity.

Representative Reaction Conditions and Yields

Step Reaction Components & Conditions Yield (%) Notes
Bromination and tert-butyl ester protection Brominating agent with pyrazolo[4,3-c]pyridine precursor; MeOH/DCM gradient chromatography Not specified Purification by flash chromatography
Suzuki-Miyaura cross-coupling 3-bromo intermediate + tetrahydropyran boronate ester; Pd(PPh3)4 catalyst; K2CO3 or KOAc base; 1,4-dioxane or toluene/EtOH; 80°C; inert atmosphere; 4-16 h ~90-93% High yield, robust conditions
Final purification Silica gel chromatography or preparative HPLC - Ensures high purity for further applications

Detailed Example from Literature

A specific example involves the coupling of tert-butyl 3-bromo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate with a boronate ester of the tetrahydropyran ring:

  • The boronate ester is prepared via borylation of the corresponding tetrahydropyran derivative using bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, and potassium acetate in 1,4-dioxane at 80°C overnight.
  • The cross-coupling reaction is performed by mixing the bromo-pyrazolopyridine, the boronate ester, Pd(PPh3)4 catalyst, and sodium carbonate in toluene/ethanol/water under argon atmosphere at 80°C for 4.5 hours.
  • After reaction completion, workup involves extraction, drying, and concentration followed by purification through silica gel chromatography.
  • The product is obtained as an off-white solid with a yield of approximately 93% and confirmed by LC-MS (m/z consistent with calculated molecular weight).

Research Findings and Notes

  • The use of palladium-catalyzed cross-coupling is a reliable and efficient method for the installation of the tetrahydropyran substituent at the 1-position.
  • The tert-butyl ester group provides stability and facilitates purification but can be removed under acidic conditions if needed.
  • Bromination at the 3-position requires careful control to avoid over-halogenation or side reactions.
  • Reaction times and temperatures are optimized to balance conversion and minimize decomposition.
  • Purification methods such as flash chromatography and preparative HPLC are essential to achieve the desired purity for pharmaceutical or research applications.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Pyrazolo[4,3-c]pyridine derivatives, tetrahydropyran boronate ester
Bromination agent Not explicitly specified; typical brominating agents used
Catalysts Pd(PPh3)4, Pd(dppf)Cl2
Bases Potassium acetate, sodium carbonate
Solvents 1,4-Dioxane, toluene, ethanol, water
Temperature 80°C
Reaction time 4 to 16 hours
Atmosphere Inert (argon or nitrogen)
Purification methods Flash column chromatography, preparative HPLC
Typical yield 90-93%
Characterization techniques LC-MS, NMR (1H, 13C)

Q & A

Q. What experimental controls are essential for reproducibility in scaled-up reactions?

  • Methodological Answer : Monitor reaction progress via in-situ techniques (e.g., FTIR, LC-MS) to detect intermediates. emphasizes rigorous drying (anhydrous Na2_2SO4_4) and inert conditions to prevent side reactions. Document deviations in temperature or stirring rates to refine protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

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